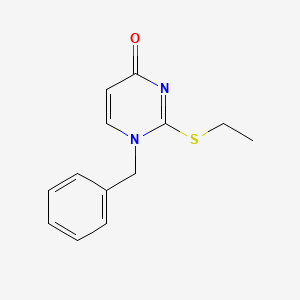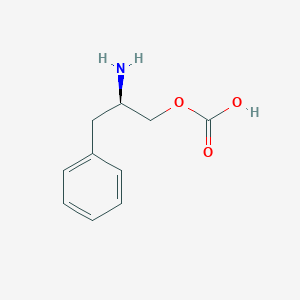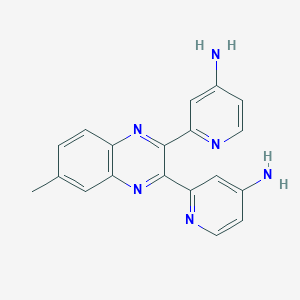
2,2'-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is a heterocyclic aromatic compound with the molecular formula C19H16N6. This compound is characterized by the presence of a quinoxaline core substituted with a methyl group and two pyridin-4-amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) typically involves the condensation of 6-methylquinoxaline-2,3-diamine with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted under reflux conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Quinoxaline: A simpler analog without the pyridine substituents.
6-Methylquinoxaline: Lacks the pyridin-4-amine groups.
Pyridin-4-amine: A simpler structure without the quinoxaline core
Uniqueness: 2,2’-(6-Methylquinoxaline-2,3-diyl)bis(pyridin-4-amine) is unique due to its combination of a quinoxaline core with pyridin-4-amine groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
143628-60-8 |
|---|---|
Formule moléculaire |
C19H16N6 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-[3-(4-aminopyridin-2-yl)-6-methylquinoxalin-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H16N6/c1-11-2-3-14-15(8-11)25-19(17-10-13(21)5-7-23-17)18(24-14)16-9-12(20)4-6-22-16/h2-10H,1H3,(H2,20,22)(H2,21,23) |
Clé InChI |
FJTOPBRROIUFKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C(=N2)C3=NC=CC(=C3)N)C4=NC=CC(=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
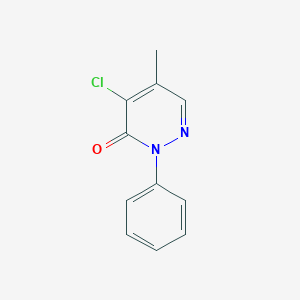

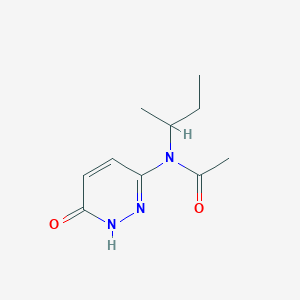
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)


![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
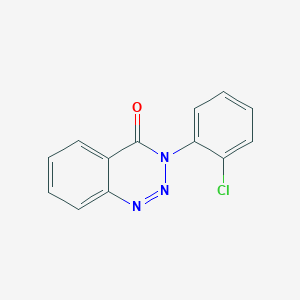
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
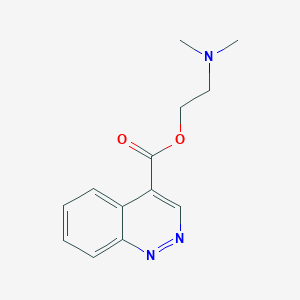
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
